3-Butyl-5-methyl-7,8-dihydroindolizine
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Overview
Description
3-Butyl-5-methyl-7,8-dihydroindolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-methyl-7,8-dihydroindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a butyl-substituted pyrrole with a methyl-substituted aldehyde in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture in an organic solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-methyl-7,8-dihydroindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolizines, ketones, carboxylic acids, and fully saturated analogs. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Scientific Research Applications
3-Butyl-5-methyl-7,8-dihydroindolizine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Butyl-5-methyl-7,8-dihydroindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Butyl-5-methylindole: Similar in structure but lacks the dihydroindolizine ring.
5-Methyl-7,8-dihydroindolizine: Similar but without the butyl substitution.
3-Butylindole: Lacks both the methyl and dihydroindolizine features.
Uniqueness
3-Butyl-5-methyl-7,8-dihydroindolizine is unique due to its specific combination of butyl and methyl substitutions on the indolizine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
211866-39-6 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-butyl-5-methyl-7,8-dihydroindolizine |
InChI |
InChI=1S/C13H19N/c1-3-4-7-12-9-10-13-8-5-6-11(2)14(12)13/h6,9-10H,3-5,7-8H2,1-2H3 |
InChI Key |
PNVPFEKMIPHZBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C2N1C(=CCC2)C |
Origin of Product |
United States |
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